
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine is an organic compound with a unique structure that includes a chloro group, a dimethylpropyl group, and a methylbutan-2-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-3-methylbutan-2-one with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
(2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it useful in various assays and experiments.
Medicine: The compound has potential applications in drug discovery and development. Its unique chemical properties may allow it to act as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-chloro-6-(2,2-dimethylpropyl)-5-ethenyl-7,7-dimethylnona-2,4-diene: This compound shares structural similarities with (2E)-3-Chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine but has additional double bonds and a different arrangement of functional groups.
(2E)-N-[3-(diethylamino)-2,2-dimethylpropyl]but-2-enamide: Another related compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
87207-63-4 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
3-chloro-N-(2,2-dimethylpropyl)-3-methylbutan-2-imine |
InChI |
InChI=1S/C10H20ClN/c1-8(10(5,6)11)12-7-9(2,3)4/h7H2,1-6H3 |
InChI Key |
LFBNWHUEWRHIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC(C)(C)C)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
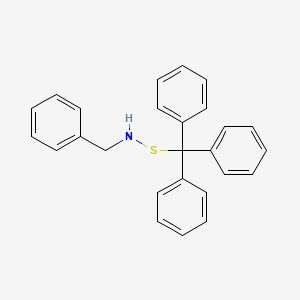

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
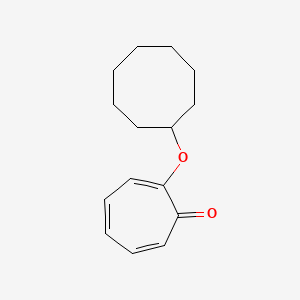
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
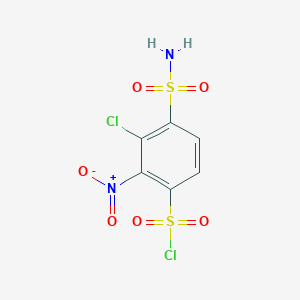
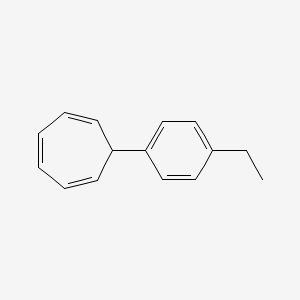
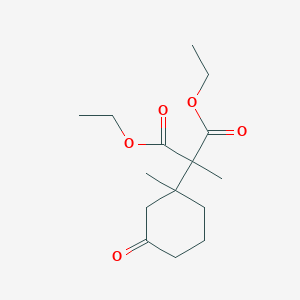

![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

